molecular formula C20H20N4O4S B2415499 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251630-54-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2415499
CAS No.: 1251630-54-2
M. Wt: 412.46
InChI Key: YHDUIRWUYJABTR-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications

Biochemical Interactions and Therapeutic Potential

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, due to its structural composition, especially the presence of 1,3,4-oxadiazole ring, is believed to have potential therapeutic applications. The 1,3,4-oxadiazole ring, a five-membered aromatic ring, is known for its ability to effectively bind with various enzymes and receptors in biological systems through multiple weak interactions. This binding capacity contributes to a wide array of bioactivities. Substantial research is being directed toward developing 1,3,4-oxadiazole-based derivatives for treating various ailments due to their high therapeutic potency. These compounds are explored across the entire spectrum of medicinal chemistry, exhibiting potential as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others. Such a broad range of potential applications underlines the significant value of these compounds in drug development and therapeutics (Verma et al., 2019).

Structural Versatility and Chemical Properties

The compound also contains structural elements that can interact with various biological targets due to their chemical properties and versatility. For instance, compounds with similar structural features, like those containing benzimidazole and benzthiazole, show significant diversity in their chemical properties and interactions. These interactions can lead to various biological and electrochemical activities, suggesting potential areas of exploration for therapeutic and other scientific applications (Boča et al., 2011).

Potential in Drug Repurposing and Bioactivity

Furthermore, the unique chemical structure of this compound, specifically the oxadiazole and thioacetamide components, may position it for exploration in drug repurposing strategies or novel drug discovery. Similar structures have been examined for their bioactivity and potential in treating various diseases, indicating a promising avenue for future research. For example, compounds like nitazoxanide, which shares some structural similarities, have a wide range of applications against different types of bacteria, parasites, and viruses (Bharti et al., 2021).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-3-17-23-20(28-24-17)13-4-7-19(21-11-13)29-12-18(25)22-14-5-6-15-16(10-14)27-9-8-26-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDUIRWUYJABTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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